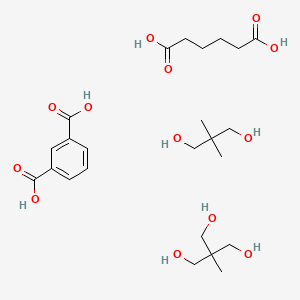

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol

Description

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex polymer used in various industrial applications. This compound is known for its unique properties, which include high thermal stability, mechanical strength, and resistance to chemical degradation. It is commonly used in the production of high-performance materials and coatings.

Properties

CAS No. |

31048-26-7 |

|---|---|

Molecular Formula |

C24H40O13 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C8H6O4.C6H10O4.C5H12O3.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-8H,2-4H2,1H3;6-7H,3-4H2,1-2H3 |

InChI Key |

WPSCNAOYLJKVLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)CO.CC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |

Related CAS |

31048-26-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves a polycondensation reaction. The primary reactants include 1,3-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as titanium tetrachloride, at elevated temperatures (around 200-250°C) under reduced pressure to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol primarily undergoes the following types of reactions:

Oxidation: The polymer can undergo oxidative degradation when exposed to high temperatures and oxygen.

Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water and acidic or basic conditions.

Substitution: Functional groups on the polymer can be substituted with other chemical groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions are used.

Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidative degradation products include smaller molecular weight fragments and carbonyl-containing compounds.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.

Substitution: Substitution reactions result in modified polymers with different functional groups.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of advanced materials and composites.

Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.

Medicine: Explored for its potential in creating medical implants and prosthetics due to its mechanical properties.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways:

Molecular Targets: The polymer interacts with cellular components, such as proteins and lipids, through physical and chemical interactions.

Pathways Involved: The polymer can influence cellular pathways related to adhesion, proliferation, and differentiation, making it suitable for biomedical applications.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid .

- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, and 1,2-ethanediol .

Comparison

- Thermal Stability : 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol exhibits higher thermal stability compared to similar compounds due to its unique polymer backbone.

- Mechanical Properties : This polymer has superior mechanical strength, making it more suitable for high-performance applications.

- Chemical Resistance : The presence of 2-(hydroxymethyl)-2-methyl-1,3-propanediol enhances the chemical resistance of the polymer, providing better durability in harsh environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.